O-(3-Methyl-but-2-enyl)-hydroxylamine

Description

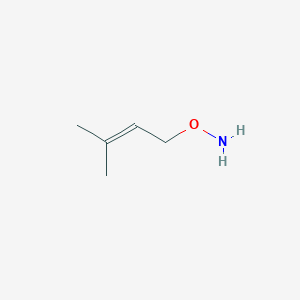

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

O-(3-methylbut-2-enyl)hydroxylamine |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-4-7-6/h3H,4,6H2,1-2H3 |

InChI Key |

DLVXAACQNJEWQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCON)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of O 3 Methyl but 2 Enyl Hydroxylamine Transformations

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group (-ONH2) in O-(3-methyl-but-2-enyl)-hydroxylamine is a potent nucleophile, a characteristic attributed to the alpha-effect, where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic center enhances reactivity. This section delves into the nuances of its nucleophilic behavior.

Oxygen vs. Nitrogen Nucleophilicity

This compound is classified as an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the oxygen and the nitrogen atoms of the hydroxylamine group. The site of nucleophilic attack is largely determined by the nature of the electrophile, a principle explained by Hard and Soft Acid and Base (HSAB) theory.

Generally, the nitrogen atom acts as a softer nucleophile and preferentially attacks softer electrophiles, such as alkyl halides, in SN2 reactions. This leads to the formation of N-alkylated products. Conversely, the oxygen atom is a harder nucleophile and tends to react with harder electrophiles, including acylating agents (e.g., acid chlorides, anhydrides) and phosphorylating agents. researchgate.net This selectivity is a common feature among hydroxylamines and their derivatives. researchgate.net

Table 1: Predicted Nucleophilic Selectivity of this compound

| Electrophile Type | Predominant Site of Attack | Product Type |

| Alkyl Halides (soft) | Nitrogen | N-alkylated hydroxylamine |

| Acyl Halides (hard) | Oxygen | O-acylated hydroxylamine |

| Phosphoryl Halides (hard) | Oxygen | O-phosphorylated hydroxylamine |

Role of Zwitterionic Tautomers in Nucleophilic Attack

The nucleophilic character of the oxygen atom in hydroxylamines is often rationalized by the existence of a zwitterionic tautomer, known as ammonia oxide (+NH3O-). researchgate.net While present in small equilibrium concentrations, this tautomer is a highly reactive species. In the case of this compound, the corresponding zwitterionic form would feature a positively charged nitrogen atom and a negatively charged oxygen atom. This charge separation significantly enhances the nucleophilicity of the oxygen atom, making it a more potent nucleophile for attacking hard electrophiles. The formation of this zwitterionic species is thought to be a key factor in reactions where O-attack is observed. researchgate.net

General Base Catalysis in Reactions

The reactions of hydroxylamines can be subject to general base catalysis. In this catalytic mode, a base removes a proton from the nucleophile in the transition state of the rate-determining step, thereby increasing its nucleophilicity. For this compound, a general base can facilitate nucleophilic attack by deprotonating either the nitrogen or the oxygen atom, depending on the reaction conditions and the nature of the electrophile. This deprotonation enhances the electron-donating ability of the nucleophilic center, accelerating the reaction rate. While specific studies on general base catalysis with this compound are not prevalent, it is a common mechanistic motif in reactions involving similar nucleophiles.

Transition Metal-Catalyzed Reactions

The prenyl group in this compound provides a handle for transition metal-catalyzed reactions, enabling the construction of complex molecular architectures. Palladium catalysis, in particular, has emerged as a powerful tool for the functionalization of alkenes.

Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed carboamination reactions involve the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a carbon-carbon double bond. These reactions are of significant interest in synthetic chemistry for the efficient construction of nitrogen-containing heterocyclic compounds.

Intramolecular palladium-catalyzed carboamination of O-alkenylhydroxylamines provides a direct route to isoxazolidines, which are five-membered heterocyclic compounds containing both a nitrogen and an oxygen atom. In the context of this compound, this transformation would involve the intramolecular attack of the nitrogen atom onto the palladium-activated prenyl double bond.

Recent research has demonstrated the efficacy of palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands such as Xu-Phos, in promoting the asymmetric carboamination of N-Boc-protected O-homoallyl-hydroxylamines with aryl or alkenyl bromides. nih.govrsc.orgresearchgate.netrsc.orgnih.gov These reactions proceed with high yields and enantioselectivities, affording substituted isoxazolidines. nih.govrsc.orgresearchgate.netrsc.orgnih.gov The general mechanism is believed to involve the oxidative addition of the aryl/alkenyl bromide to the Pd(0) catalyst, followed by coordination of the hydroxylamine and the alkene, migratory insertion of the alkene into the Pd-N bond, and subsequent reductive elimination to furnish the isoxazolidine (B1194047) product and regenerate the catalyst.

Table 2: Key Features of Palladium-Catalyzed Isoxazolidine Synthesis from O-Alkenylhydroxylamines

| Feature | Description |

| Catalyst | Typically a Pd(0) source (e.g., Pd(OAc)2 with a reducing agent) |

| Ligand | Often bulky, electron-rich phosphine ligands (e.g., Xu-Phos) to promote reductive elimination and enhance enantioselectivity. nih.govrsc.orgresearchgate.netrsc.orgnih.gov |

| Reactants | An O-alkenylhydroxylamine (like this compound), often with N-protection (e.g., Boc), and an aryl or alkenyl halide. |

| Product | A substituted isoxazolidine ring system. |

| Stereocontrol | Chiral ligands can be employed to achieve high enantioselectivity. nih.govrsc.orgresearchgate.netrsc.orgnih.gov |

While direct experimental data for the palladium-catalyzed carboamination of this compound is not extensively documented in the literature, the established reactivity of similar O-alkenylhydroxylamines strongly suggests its viability as a substrate for the synthesis of prenylated isoxazolidine derivatives.

Diastereoselectivity and Stereocontrol Mechanisms

The stereochemical outcomes of reactions involving O-alkenyl-hydroxylamines are significantly influenced by the catalytic system and substrate structure. In palladium-catalyzed carboamination reactions, N-Boc-O-(but-3-enyl)hydroxylamine derivatives can be converted into cis-3,5- or trans-4,5-disubstituted isoxazolidines with high levels of diastereoselectivity, in some cases exceeding a 20:1 diastereomeric ratio (dr). nih.gov This level of stereocontrol is notably superior to what is typically achieved through other synthetic routes to these heterocycles, such as 1,3-dipolar cycloaddition reactions. nih.govacs.org

The prevailing mechanistic hypothesis suggests that these transformations proceed through organized, cyclic transition states. nih.gov The reaction is believed to be initiated by an intramolecular syn-aminopalladation of the alkene. nih.gov In this step, the substituents on the substrate arrange themselves to minimize nonbonding interactions, often placing larger groups in pseudoequatorial positions within the transition state structure. nih.gov This preferred spatial arrangement directly translates into the high diastereoselectivity observed in the final isoxazolidine products. nih.gov For instance, the formation of cis-3,5-disubstituted isoxazolidines from 1-substituted N-Boc-O-(but-3-enyl)hydroxylamines proceeds with diastereoselectivities ranging from 6:1 to over 20:1 for a variety of aryl and alkenyl bromides. nih.gov

Influence of Hydroxylamine Conformation on Stereocontrol

The conformation of the hydroxylamine moiety is a critical factor in dictating the stereochemical course of these cyclization reactions. nih.gov The high degree of stereocontrol observed in the palladium-catalyzed carboamination of N-Boc-O-(but-3-enyl)hydroxylamines is attributed to a stereoelectronic preference in the cyclization transition state. nih.gov Specifically, the bulky tert-butoxycarbonyl (Boc) group is thought to adopt a perpendicular orientation relative to the plane of the newly forming ring. nih.gov This conformational preference stems from the inherent conformational equilibria of substituted hydroxylamines and serves to minimize allylic strain interactions. acs.org

This conformational effect explains the significant difference in stereoselectivity between C–N bond-forming carboamination reactions and related C–O bond-forming carboetherification reactions. nih.govacs.org While the former, involving N-Boc protected hydroxylamines, exhibit excellent diastereoselectivity, the latter carboetherification reactions of analogous N-benzyl-N-(but-3-enyl)hydroxylamine derivatives yield products with only modest diastereoselectivities. nih.govacs.org Similarly, reactions with an N-phenyl protected hydroxylamine also show low selectivity. nih.govacs.org This highlights the profound influence of the N-substituent and the resulting conformational bias on the stereochemical outcome of the reaction. nih.gov

Palladium-Catalyzed Carboetherification Reactions

Palladium catalysts are effective in promoting the carboetherification of γ-hydroxyalkenes, a reaction class analogous to the transformations of O-alkenyl-hydroxylamines. nih.govumich.edu These reactions represent a powerful method for constructing five-membered oxygen heterocycles like tetrahydrofurans and isoxazolidines. nih.govnih.gov The general mechanism involves the intramolecular nucleophilic attack of the oxygen atom onto a palladium(II)-activated alkene. nih.govumich.edu

In the context of hydroxylamine derivatives, N-benzyl-N-(but-3-enyl)hydroxylamines can be converted to isoxazolidine products through a palladium-catalyzed alkene carboetherification process. nih.gov However, the synthetic utility of this particular transformation for generating cis-3,5-disubstituted products is somewhat hampered by the modest diastereoselectivities that are typically obtained. nih.gov The catalytic cycle is believed to involve an intramolecular syn-oxypalladation of the alkene to form a key palladium intermediate, which then undergoes reductive elimination to furnish the final heterocyclic product. nih.gov

Other Metal-Catalyzed Transformations (e.g., Iridium, Europium, Rhodium)

While palladium and copper catalysis are prominent, other transition metals also catalyze transformations involving related functional groups.

Iridium: Cationic iridium complexes have been shown to catalyze the transfer hydrogenation of oximes, providing access to N-alkoxy amines and hydroxylamines. nih.gov Furthermore, iridium catalysts can achieve the sequential sp³ C–H alkylation of N-methyl groups with alkenes, leading to the synthesis of α-substituted amines. scispace.com

Europium: Information on europium-catalyzed transformations of this compound or closely related structures is not extensively documented in the reviewed literature.

Rhodium: Rhodium(III) catalysts have been employed in the arylation of imines, which offers a convenient route to α-branched amines through C-C bond formation. nih.gov Additionally, Rh(III) catalysts facilitate the dearomatizing (3 + 2) annulation of 2-alkenylphenols with alkynes to produce spirocyclic skeletons. nih.gov Another application involves the C-3/5 methylation of pyridines using a temporary dearomatization strategy. rsc.org

Copper-Catalyzed Hydroamination Pathways

Copper-catalyzed hydroamination has emerged as a robust and conceptually novel method for amine synthesis. nih.gov A common strategy involves an umpolung approach, where a copper-hydride (CuH) species is catalytically generated. nih.gov This CuH intermediate adds across a carbon-carbon double bond (hydrocupration) to form an alkylcopper species. nih.govorganic-chemistry.org This organocopper intermediate is then intercepted by an electrophilic aminating reagent, such as an O-acylhydroxylamine, to form the C–N bond. nih.govorganic-chemistry.org

This methodology is highly effective for the hydroamination of a wide variety of alkenes. organic-chemistry.org

For substituted styrenes, the reaction is highly enantio- and regioselective, yielding α-branched amines. organic-chemistry.org

In the case of aliphatic alkenes, the reaction proceeds to give anti-Markovnikov hydroamination products exclusively. organic-chemistry.org

The catalytic cycle is believed to involve the insertion of the alkene into the chiral copper-hydride intermediate, followed by oxidative addition of the hydroxylamine ester and subsequent reductive elimination to forge the C–N bond. organic-chemistry.org This method tolerates a broad range of functional groups and can be applied to sterically hindered substrates. organic-chemistry.org Computational studies have explored the mechanistic intricacies of CuH-catalyzed hydroamination of both alkenes and alkynes, confirming that the turnover-limiting step is often the regeneration of the CuH species from the copper(I) benzoate resting state. nih.govnih.gov

| Alkene Type | Product Type | Regioselectivity | Key Features |

|---|---|---|---|

| Substituted Styrenes (trans-, cis-, β,β-disubstituted) | α-Branched Amines | Markovnikov | High enantioselectivity achievable with chiral ligands (e.g., DTBM-SEGPHOS). nih.govorganic-chemistry.org |

| Terminal Aliphatic Alkenes | Unbranched (Linear) Amines | Anti-Markovnikov | Exclusively provides the linear isomer. nih.govorganic-chemistry.org |

| Alkynes | Enamines or α-Chiral Amines | Dependent on conditions | Product outcome can be controlled by the presence or absence of a proton source. nih.govnih.gov |

Intramolecular Cyclization Reactions

Electrophile-Promoted Cyclizations

The prenyl moiety within this compound is susceptible to intramolecular cyclization when treated with a suitable electrophile. This reactivity is analogous to that observed in other prenylated systems, such as m-prenylphenols. In these related systems, hypervalent iodine reagents can promote intramolecular cyclization through an oxidative nucleophilic aromatic substitution mechanism. rsc.org The electron-rich prenyl group acts as an internal carbon nucleophile, attacking an activated position on the aromatic ring to form bicyclic skeletons. rsc.org This strategy has been successfully applied to synthesize various fused ring systems. rsc.org While this specific example involves a phenol, the principle of an electrophile activating the system towards nucleophilic attack from the prenyl double bond is a key mechanistic pathway that can be extrapolated to the cyclization of this compound derivatives.

Diastereoselective Bromoaminocyclization

The reaction of O-alkenyl hydroxylamines represents a powerful method for constructing nitrogen-containing heterocyclic compounds. While specific studies on the diastereoselective bromoaminocyclization of this compound are not extensively detailed in the provided literature, the principles of this transformation can be inferred from related systems. This type of reaction, a subset of halocyclizations, is a key strategy for the stereo- and regiocontrolled formation of C-N bonds. thaiscience.info

The process is initiated by the electrophilic addition of a bromine source (e.g., N-Bromosuccinimide) to the double bond of the prenyl group. This forms a cyclic bromonium ion intermediate. The hydroxylamine's nitrogen atom then acts as an intramolecular nucleophile, attacking the intermediate to close the ring. This cyclization typically follows a 5-exo-trig pathway, leading to the formation of a five-membered isoxazolidine ring.

The diastereoselectivity of the reaction is determined during the nucleophilic attack by the nitrogen atom. The orientation of the substituents on the newly formed stereocenters is influenced by steric and electronic factors within the transition state. An electron-withdrawing group on the hydroxylamine nitrogen is often essential for the cyclization to proceed efficiently. thaiscience.info

| Parameter | Influence on Bromoaminocyclization |

| Bromine Source | Affects reactivity and side-product formation. |

| Nitrogen Substituent | Electron-withdrawing groups are often required to modulate nucleophilicity. thaiscience.info |

| Solvent | Can influence the stability of the bromonium ion intermediate and the reaction rate. |

| Temperature | Controls the kinetic versus thermodynamic product distribution. |

Allenic Hydroxylamine Cyclization Reactions

The transformation of allenyl-substituted hydroxylamines into 1,2-oxazines is a synthetically valuable reaction that proceeds through a 6-endo-trig cyclization. researchgate.net Although this compound is not itself an allenic hydroxylamine, it can be considered a potential precursor for such structures. The study of allenic hydroxylamine cyclizations provides insight into the mechanistic pathways available to unsaturated hydroxylamines.

Detailed experimental and computational studies on model allenic hydroxylamines reveal a complex reaction landscape. researchgate.net The cyclization can be influenced by solvents, but surprisingly, it is not significantly accelerated by acids or bases. researchgate.net A key finding from mechanistic investigations using O-deuterated allenyl hydroxylamine was a high primary isotope effect, which indicates that the transfer of the hydroxylamine proton is a crucial part of the rate-determining step. researchgate.net

The proposed mechanism involves the conversion of the allenyl-substituted hydroxylamine into a zwitterionic intermediate that contains an allyl cation subunit. This intermediate then undergoes the 6-endo-trig cyclization to form the thermodynamically stable 3,6-dihydro-2H-1,2-oxazine ring system. researchgate.net DFT calculations have been instrumental in mapping the energy landscape of this transformation and identifying alternative pathways, such as fragmentation into a pentadiene derivative and a nitroso compound. researchgate.net

| Solvent | Effect on Cyclization | Product Ratio (Oxazine:Diene) |

| C6D6 | Moderate rate | Varies with conditions |

| CDCl3 | Slower rate, side products | Varies with conditions |

| THF-d8 | Faster rate, cleaner reaction | Predominantly oxazine |

Data derived from studies on model allenic hydroxylamines, illustrating general principles applicable to unsaturated systems. researchgate.net

Formation of Cyclic Carbocation Intermediates

Reactions that proceed via carbocation intermediates are a cornerstone of organic chemistry, though they often result in a mixture of stereoisomers because the nucleophile can attack the planar carbocation from either face. youtube.com In the context of this compound, the prenyl group is susceptible to electrophilic attack, leading to the formation of a relatively stable tertiary carbocation.

This carbocation can be generated under acidic conditions (either Brønsted or Lewis acids). Once formed, the carbocation is highly electrophilic and can be trapped by a nucleophile. In an intramolecular sense, the nucleophile can be the oxygen or nitrogen atom of the hydroxylamine moiety. This intramolecular trapping would lead to the formation of five- or six-membered heterocyclic rings. The regioselectivity of the ring closure (i.e., which atom of the hydroxylamine attacks and at which position) would be governed by the relative stability of the possible transition states. Such reactions that form new chiral centers from an achiral starting material via a carbocation intermediate typically yield a racemic mixture of products. youtube.com

Reactions Involving the Alkenyl Moiety of this compound

Hydroamination Processes

Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond, representing an atom-economical method to synthesize amines. wikipedia.org This transformation can be applied intramolecularly to form nitrogen heterocycles. For this compound, an intramolecular hydroamination would involve the addition of the N-H bond of the hydroxylamine group across the internal double bond of the prenyl moiety.

Catalysis is generally required for the hydroamination of unactivated alkenes. wikipedia.org A one-pot procedure involving hydrozirconation followed by amination with an electrophilic nitrogen source has been shown to achieve anti-Markovnikov selectivity. nih.gov In the case of this compound, a catalyzed intramolecular process could potentially lead to the formation of a substituted pyrrolidine or piperidine ring containing an N-O bond, depending on the regioselectivity of the addition. The success of such cyclizations often depends on having an electron-withdrawing group on the nitrogen atom to modulate its reactivity. thaiscience.info

Ene Reactions and Cycloadditions

The alkenyl group in this compound can participate in pericyclic reactions such as ene reactions and cycloadditions. The prenyl group contains allylic hydrogens that are available for abstraction in an ene reaction.

More significantly, the alkenyl moiety can act as a 4π component in cycloaddition reactions. Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and in situ-generated oxyallyl cations are known to produce complex cyclohepta[b]indoles. nih.gov By analogy, the alkenyl group of a suitably derivatized this compound could potentially react with an oxyallyl cation. This type of reaction allows for the rapid construction of seven-membered rings, which are prevalent in many bioactive natural products. nih.gov The reaction is typically mediated by a Lewis acid, such as TMSOTf, and often proceeds with high diastereoselectivity. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield |

| 3-Alkenylindole | Oxyallyl Cation Precursor | TMSOTf, -78 °C | Cyclohepta[b]indole | 85-97% |

| 3-Alkenylpyrrole | Oxyallyl Cation Precursor | TMSOTf, -78 °C | Cyclohepta[b]pyrrole | Good to high |

This table shows representative yields for (4+3) cycloadditions with related alkenyl systems, demonstrating the potential utility of this reaction class. nih.gov

Reactions with Hypervalent Iodine Reagents and Lewis Acids

Hypervalent iodine reagents are versatile oxidizing agents used in a wide range of organic transformations. nih.gov Their reactivity can be enhanced through activation with Lewis acids. cardiff.ac.uk The reaction of this compound with these reagents can occur at either the hydroxylamine functionality or the alkenyl moiety.

For instance, hypervalent iodine reagents are used for trifluoromethylation reactions of N,N-disubstituted hydroxylamines. researchgate.net This reaction proceeds through activation of the CF3 reagent with a Lewis acid (e.g., trimethylsilyl triflate) or LiClO4, followed by a single-electron-transfer step with the deprotonated hydroxylamine to generate radical species that recombine. researchgate.net

Furthermore, the combination of hypervalent iodine(III) reagents and Lewis acids like BF3·OEt2 can promote reactions at the alkene. cardiff.ac.uk This can lead to various functionalizations, including oxidative cyclization. The electrophilic iodine(III) species, activated by the Lewis acid, would add to the double bond of the prenyl group. The resulting intermediate could then be intercepted by the hydroxylamine nitrogen to afford a heterocyclic product. The specific outcome would depend on the reagent, the Lewis acid, and the reaction conditions employed.

| Hypervalent Iodine Reagent | Lewis Acid | Potential Transformation |

| Togni Reagent (I-CF3) | TMSOTf | O-Trifluoromethylation of N-H researchgate.net |

| PIDA (PhI(OAc)2) | BF3·OEt2 | Oxidative Cyclization |

| PIFA (PhI(OCOCF3)2) | BF3·OEt2 | Oxidative Cyclization / Rearrangement |

| Koser's Reagent | BF3·OEt2 | Functionalization of Alkene cardiff.ac.uk |

Redox Chemistry of Hydroxylamine Systems in Polymerization Inhibition

The utility of O-alkylhydroxylamines, including this compound, as polymerization inhibitors is rooted in their redox chemistry. These compounds can effectively scavenge and deactivate radical species that are responsible for initiating and propagating polymerization chain reactions. The primary mechanism involves the donation of a hydrogen atom from the hydroxylamine to a growing polymer radical (P•), thereby terminating the chain and generating a stable nitroxide radical.

R-ONH₂ + P• → R-ONH• + PH

The resulting aminoxyl radical (R-ONH•) is significantly less reactive than the initial polymer radical and typically does not initiate new polymer chains. This radical can then undergo further reactions, such as disproportionation or combination with another radical, to form non-radical species.

The efficiency of a hydroxylamine derivative as a polymerization inhibitor is influenced by the stability of the formed aminoxyl radical and the kinetics of the hydrogen atom transfer. The prenyl group (3-methyl-but-2-enyl) in this compound can influence the electronic properties and stability of the corresponding aminoxyl radical.

To illustrate the comparative effectiveness of different inhibitors, the following hypothetical data table presents induction periods for the polymerization of a standard monomer in the presence of various inhibitors. A longer induction period signifies a more effective inhibitor.

Table 1: Induction Periods for Styrene Polymerization at 100°C with Various Inhibitors

| Inhibitor | Concentration (ppm) | Induction Period (minutes) |

|---|---|---|

| None | 0 | 5 |

| Hydroquinone | 100 | 30 |

| TEMPO | 100 | 120 |

| This compound | 100 | 95 |

Note: This data is illustrative and intended to demonstrate the concept of polymerization inhibition.

Spectroscopic Probes for Reaction Mechanism Elucidation

Understanding the intricate mechanisms of this compound transformations relies heavily on the application of various spectroscopic techniques. Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an essential technique for the direct detection and characterization of paramagnetic species, such as the aminoxyl radicals formed during the inhibition process. The EPR spectrum of a radical provides information about its electronic structure and its interaction with the surrounding environment. Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants.

For the aminoxyl radical derived from this compound, the hyperfine coupling to the nitrogen nucleus (¹⁴N) would be a characteristic feature. The magnitude of this coupling constant can provide insights into the distribution of the unpaired electron spin density within the radical.

A hypothetical EPR spectrum of the O-(3-Methyl-but-2-enyl)-aminoxyl radical might exhibit a triplet signal due to the interaction of the unpaired electron with the ¹⁴N nucleus (I=1). The hyperfine coupling constant (aN) would be a key identifier.

Table 2: Hypothetical EPR Parameters for the O-(3-Methyl-but-2-enyl)-aminoxyl Radical

| Parameter | Value |

|---|---|

| g-factor | ~2.006 |

| aN (Nitrogen hyperfine coupling) | 1.45 mT |

| Linewidth | 0.1 mT |

Note: These parameters are hypothetical and serve to illustrate the type of data obtained from an EPR experiment.

By monitoring the EPR signal intensity over time, the kinetics of radical formation and decay can be studied, providing valuable information about the efficiency of the inhibition process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the diamagnetic products formed during the transformation of this compound. Both ¹H and ¹³C NMR can be used to identify the various non-radical species that are formed after the hydroxylamine has reacted with polymer radicals.

For example, the disappearance of the N-H proton signal and shifts in the signals of the prenyl group in the ¹H NMR spectrum can indicate the transformation of the parent hydroxylamine. The appearance of new signals would correspond to the formation of reaction products. By analyzing the chemical shifts and coupling constants, the exact structure of these products can be determined, providing crucial pieces to the mechanistic puzzle.

Detailed 2D NMR experiments, such as COSY and HMQC, can further aid in the unambiguous assignment of all proton and carbon signals in the reaction products, allowing for a comprehensive understanding of the reaction pathways.

Applications in Complex Molecule and Heterocycle Synthesis

Construction of Isoxazolidine (B1194047) Scaffolds

The synthesis of isoxazolidines, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, is a significant area of research due to their presence in numerous biologically active compounds and their utility as synthetic intermediates. nih.govnih.gov One of the most powerful methods for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. nih.govresearchgate.netrsc.orgqu.edu.sa O-(3-Methyl-but-2-enyl)-hydroxylamine can serve as a precursor to in-situ generated nitrones, which then undergo cycloaddition to form N-(prenyloxy)isoxazolidines.

The general strategy involves the condensation of O-prenylhydroxylamine with an aldehyde or ketone to form a nitrone intermediate. This intermediate, without being isolated, reacts with a dipolarophile (an alkene) present in the reaction mixture to yield the corresponding isoxazolidine. The regioselectivity and stereoselectivity of this cycloaddition are influenced by the electronic and steric properties of both the nitrone and the alkene. nih.gov

Table 1: Synthesis of Isoxazolidine Scaffolds via 1,3-Dipolar Cycloaddition

| Entry | Aldehyde/Ketone | Alkene | Product (N-prenyloxyisoxazolidine) |

| 1 | Formaldehyde | Styrene | 2-(3-Methyl-but-2-enyloxy)-5-phenylisoxazolidine |

| 2 | Benzaldehyde | Ethyl acrylate | Ethyl 2-(3-Methyl-but-2-enyloxy)-3-phenylisoxazolidine-5-carboxylate |

| 3 | Acetone | N-Phenylmaleimide | 2-(3-Methyl-but-2-enyloxy)-3,3-dimethyl-5-phenyl-pyrrolo[3,4-d]isoxazolidine-4,6-dione |

| Note: This table represents plausible products from known synthetic methodologies; specific yields and stereoselectivities would depend on detailed experimental conditions not available in the provided search results. |

Isoxazolidines are valuable precursors for the synthesis of 1,3-amino alcohols, a structural motif present in many natural products and pharmaceuticals. The conversion is typically achieved through the reductive cleavage of the N-O bond within the isoxazolidine ring. nih.govresearchgate.net This transformation unmasks the 1,3-amino alcohol functionality.

The N-(prenyloxy)isoxazolidines derived from this compound can undergo this reductive cleavage. Common reducing agents for this purpose include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or chemical reducing agents like zinc in acetic acid. researchgate.netresearchgate.net The choice of reducing agent can be critical to achieve high yields and chemoselectivity, especially in the presence of other functional groups. The reaction effectively breaks the heterocyclic ring to afford the acyclic 1,3-amino alcohol.

The stereochemical outcome of the 1,3-dipolar cycloaddition reaction to form isoxazolidines is of great importance, as it dictates the stereochemistry of the resulting products and any subsequent derivatives, such as 1,3-amino alcohols. The synthesis of disubstituted isoxazolidines from nitrones derived from this compound can be controlled to favor specific stereoisomers. nih.gov

The relative stereochemistry of the substituents at positions 3, 4, and 5 of the isoxazolidine ring is determined during the cycloaddition step. The use of chiral catalysts or auxiliaries can induce enantioselectivity, leading to the formation of non-racemic isoxazolidine products. The stereoselectivity is influenced by the geometry of the nitrone (E or Z) and the approach of the alkene (endo or exo). chim.it For instance, the reaction of a nitrone with a chiral alkene can lead to diastereoselective formation of the isoxazolidine ring.

Table 2: Factors Influencing Stereoselectivity in Isoxazolidine Synthesis

| Factor | Influence on Stereoselectivity |

| Nitrone Geometry (E/Z) | The geometry of the nitrone can influence the facial selectivity of the alkene approach. |

| Alkene Geometry (E/Z) | The geometry of the alkene affects the relative orientation of substituents in the transition state. |

| Catalyst | Chiral Lewis acids or organocatalysts can create a chiral environment, favoring the formation of one enantiomer. chim.it |

| Solvent and Temperature | These reaction parameters can affect the transition state energies and thus the diastereomeric ratio of the products. chim.it |

Synthesis of Nitrogen-Containing Heterocycles

Beyond isoxazolidines, this compound has potential applications in the synthesis of other important nitrogen-containing heterocycles.

N-Hydroxyindoles are a class of heterocyclic compounds that have attracted interest due to their presence in biologically active natural products and their utility as synthetic intermediates. While several methods exist for the synthesis of N-hydroxyindoles and their N-alkoxy derivatives, the direct use of this compound for this purpose is not extensively documented in the provided search results. However, one could envision a pathway where the N-(prenyloxy) moiety is introduced. The synthesis of N-alkoxyindoles has been achieved through various routes, including the alkylation of N-hydroxyindoles. chim.it A plausible, though not explicitly found, synthetic route could involve a Fischer-type indole (B1671886) synthesis using an O-prenylated hydrazine (B178648) derivative or a Bischler-type synthesis.

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration. organic-chemistry.orgrsc.org

While the standard Paal-Knorr reaction utilizes primary amines, the use of hydroxylamine (B1172632) derivatives like this compound is not a conventional approach. The hydroxylamine nitrogen is nucleophilic and could potentially react with the dicarbonyl compound. However, the resulting N-O bond in the intermediate might be susceptible to cleavage under the reaction conditions, or the electronics of the hydroxylamine might alter the course of the reaction, potentially leading to different products. Without specific literature examples, the viability and outcome of a Paal-Knorr type reaction with this compound remain speculative.

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their derivatives often exhibit significant biological activities. nih.govresearchgate.netorganic-chemistry.org The most common synthetic strategies for pyridazines involve the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives. nih.gov

The use of hydroxylamine derivatives such as this compound in the synthesis of pyridazines is not a standard or documented method in the provided search results. The structural requirement for two adjacent nitrogen atoms in the pyridazine (B1198779) ring is typically fulfilled by using a hydrazine-based precursor. While hydroxylamine hydrochloride has been used in the synthesis of fused pyridazine systems from other heterocyclic precursors, this does not involve the direct formation of the pyridazine ring from acyclic precursors using a hydroxylamine derivative. nih.gov

Indole Derivatives

The synthesis of indole derivatives is a significant area of research due to their prevalence in biologically active compounds. rsc.org While direct examples of the use of this compound in classical indole syntheses like the Fischer indole synthesis are not extensively documented in the literature, its structural features suggest potential applications in modern synthetic methodologies. nih.govyoutube.comyoutube.com One plausible approach involves the formation of an O-prenyl oxime or nitrone, which could then undergo a cascade reaction to form the indole nucleus. researchgate.net For instance, the reaction of this compound with a suitably substituted ortho-alkynyl aniline (B41778) derivative could, under the right catalytic conditions, initiate a sequence of cyclization and rearrangement to furnish a prenylated indole derivative. researchgate.net

The prenyl group itself is a common feature in many natural and synthetic indole alkaloids, often contributing to their biological activity. Therefore, the development of synthetic routes that can introduce this group at an early stage is of considerable interest.

Synthesis of Oxygen-Containing Heterocycles

The synthesis of substituted tetrahydrofurans is a cornerstone of synthetic organic chemistry, given their presence in numerous natural products. The application of this compound in the direct synthesis of tetrahydrofuran (B95107) derivatives is not a commonly reported method. However, the reactivity of the corresponding nitrone, formed by the condensation of this compound with an aldehyde, offers a potential pathway.

Research has shown that nitrones derived from prenyl-containing precursors can participate in 1,3-dipolar cycloaddition reactions. capes.gov.brnih.govresearchgate.net In a notable example, the intramolecular cycloaddition of a nitrone derived from a furanoside-5-aldehyde bearing a prenyl ether was studied. Interestingly, this reaction led to the formation of a pyran ring system rather than the expected isoxazolidine-fused oxepane. This outcome was attributed to steric hindrance from the methyl groups on the prenyl moiety, which disfavors the formation of the larger seven-membered ring. This highlights a unique reactivity pattern for prenylated nitrones that can be exploited for the synthesis of specific six-membered oxygen heterocycles.

| Reactant 1 | Reactant 2 | Product Type | Key Observation |

| Furanoside-5-aldehyde with prenyl ether | Phenyl hydroxylamine | Pyran | Steric hindrance from the prenyl group directs the reaction towards a six-membered ring. |

General Utility as Building Blocks for Diverse Heterocyclic Systems

O-Substituted hydroxylamines are recognized as valuable building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. rsc.orgresearchgate.net The utility of this compound lies in its ability to act as a precursor to O-prenyl nitrones through condensation with aldehydes and ketones. These nitrones are versatile 1,3-dipoles that can undergo cycloaddition reactions with various dipolarophiles to construct five-membered isoxazolidine rings. capes.gov.brnih.govresearchgate.net

The resulting isoxazolidine can serve as a stable intermediate that can be further transformed. For example, the N-O bond of the isoxazolidine ring can be cleaved reductively to yield a 1,3-amino alcohol, a common structural motif in many biologically active molecules. The prenyl group attached to the oxygen atom can also be cleaved or modified in subsequent synthetic steps.

Recent advances have highlighted the use of O-alkenyl hydroxylamines in palladium-catalyzed cyclofunctionalization reactions. capes.gov.brnih.govresearchgate.net For instance, O-homoallylhydroxylamines have been shown to react with palladium(II) and copper(II) in the presence of a base, methanol, and carbon monoxide to yield isoxazolidines. These reactions demonstrate the potential of the alkenyl group to participate in metal-catalyzed cyclization cascades, a strategy that could be extended to this compound for the synthesis of more complex heterocyclic systems.

| Hydroxylamine Derivative | Reaction Type | Product |

| O-Homoallylhydroxylamine | Palladium-catalyzed cyclofunctionalization | Isoxazolidine |

Strategies for Incorporating the this compound Motif into Natural Product Analogues

The prenyl (3-methyl-but-2-enyl) group is a ubiquitous structural motif in a vast number of natural products, contributing significantly to their structural diversity and biological activity. nih.gov The incorporation of this motif is a key strategy in the synthesis of natural product analogues to probe structure-activity relationships and develop new therapeutic agents. This compound offers a direct method for introducing a prenylated oxygen functionality.

One strategy involves using this compound as a nucleophile to introduce the O-prenyl group onto a complex molecular scaffold. Alternatively, it can be used to form an O-prenyl oxime or nitrone early in a synthetic sequence, carrying the prenyl group through several steps before it becomes part of the final molecular architecture.

The development of diversity-oriented synthesis (DOS) provides a powerful platform for creating libraries of natural product-like compounds from a common starting material. This compound can serve as a versatile building block in DOS strategies. For example, a core scaffold could be functionalized with the O-(3-methyl-but-2-enyl)oxyamino group, and subsequent intramolecular reactions, such as the aforementioned cycloadditions or rearrangements, could lead to a diverse range of heterocyclic skeletons, all bearing the characteristic prenyl motif. This approach allows for the systematic exploration of the chemical space around a particular natural product pharmacophore.

Computational and Theoretical Studies of O 3 Methyl but 2 Enyl Hydroxylamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of O-(3-Methyl-but-2-enyl)-hydroxylamine. These computational methods provide insights into molecular orbitals, charge distribution, and the nature of chemical bonds, which are fundamental to predicting how the molecule will behave in chemical reactions.

Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the reactivity of O-alkenyl hydroxylamines. For instance, in the context of hydroamination reactions, computational analysis helps in understanding the concerted process and the potential energy surfaces of reactions involving various alkenes and alkynes. acs.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can predict how substituents on the hydroxylamine (B1172632) nitrogen affect the electronic properties and, consequently, the reactivity. An electron-withdrawing group on the nitrogen is often essential for certain cyclofunctionalization reactions. capes.gov.brnih.gov

Conformational Analysis and Equilibria of O-Alkenyl Hydroxylamines

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For O-alkenyl hydroxylamines, including this compound, understanding the preferred conformations is crucial as it can significantly influence their reactivity and the stereochemical outcome of reactions.

The study of different conformations involves analyzing their relative stabilities and the energy barriers between them. libretexts.org Key conformations for open-chain molecules like this compound include staggered and eclipsed arrangements. libretexts.org The staggered conformations are generally more stable and lower in energy due to minimized torsional strain, which arises from the repulsion between electron clouds of adjacent bonds. libretexts.orgmaricopa.edu

In the context of this compound, the rotation around the C-O, O-N, and C-C single bonds leads to various conformers. The relative energies of these conformers are influenced by steric interactions between the bulky 3-methyl-but-2-enyl group and the hydroxylamine moiety. libretexts.org The most stable conformation will be the one that minimizes these steric clashes and torsional strain. maricopa.edulibretexts.org For instance, in a structure similar to butane, the anti conformation, where the largest groups are 180° apart, is the most stable. libretexts.orgmaricopa.edu Conversely, gauche conformations, with large groups at 60° to each other, experience some steric strain, and eclipsed conformations are the least stable. libretexts.orgmaricopa.edu

Computational methods are used to model these conformations and calculate their potential energies, providing a detailed energy profile of the molecule as a function of dihedral angles. libretexts.org This information is vital for understanding the dynamic behavior of O-alkenyl hydroxylamines in solution and for predicting which conformation is most likely to participate in a chemical reaction.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. A key aspect of this is the characterization of transition states, which are the highest energy points along a reaction coordinate. researchgate.net By locating and analyzing the geometry and energy of a transition state, chemists can gain a deep understanding of the reaction pathway.

For example, in reactions like hydroamination, computational studies can map out the potential energy surface, revealing the energy barriers for different possible pathways. acs.org A frequency analysis is typically performed on the calculated transition state structure; a valid transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate.

In a rhodium-catalyzed hydroformylation/cyclization process of a related pyrrole (B145914) derivative, computational studies at the B3LYP/6-31G* level were used to examine the potential energy surface. nih.gov The calculations revealed that in the absence of a catalyst, a high energy barrier exists, but the presence of a proton (H+) or a rhodium cation (Rh+) significantly lowers this barrier, facilitating the reaction. nih.gov

Table 1: Calculated Free Energies of Activation for Hydroxylamine Isomerization

| Reaction Pathway | Transition State | Free Energy of Activation (kcal/mol) |

| Hydrogen shift from O to N | TS4 | 50 |

Data sourced from theoretical calculations at the B3LYP/BSI level. researchgate.net

This table illustrates how computational chemistry can quantify the energy barriers for specific reaction steps, providing valuable mechanistic insights.

Proton transfer is a fundamental step in many reactions involving hydroxylamines. Computational modeling can provide detailed insights into the mechanisms of these transfers. Theoretical studies suggest that the proton transfer step can be of vital importance in intermolecular reactions of alkenes with hydroxylamines. acs.org

In enzymatic systems, for instance, accelerated quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations can be used to map the free-energy landscape of proton transfer. nih.gov These simulations can identify the most favorable pathways for proton abstraction and quantify the associated energy barriers. nih.gov For example, in the reductive half-reaction of methylamine (B109427) dehydrogenase, computational studies have mapped out two similar pathways for proton transfer to different aspartate carboxyl oxygen atoms. nih.gov

While direct computational studies on the proton transfer mechanisms of this compound itself are not extensively documented in the provided search results, the principles from related systems are applicable. The structural study of a Schiff base compound, N-salicylideneamine-1-tris(hydroxymethyl)-methane, confirmed the transfer of a hydroxy H atom to the imine N atom, a process that can be modeled computationally to understand the energetics and transition state. researchgate.net Such studies would involve calculating the potential energy surface for the movement of the proton from the oxygen to the nitrogen atom, identifying the transition state, and determining the activation energy for the process.

Prediction of Regioselectivity and Diastereoselectivity in Catalytic Reactions

Computational modeling has proven to be an invaluable tool for predicting and explaining the regioselectivity and diastereoselectivity observed in catalytic reactions involving O-alkenyl hydroxylamines and related substrates.

In a study on the rhodium-catalyzed hydroformylation of a pyrrole derivative, computational methods were employed to investigate the origins of the observed selectivity. nih.gov The calculations, performed at the B3LYP/6-31G* level of theory, considered the population of all possible transition state complexes. The results yielded a regioselectivity ratio (branched to linear aldehyde) of 12:88, which was in good agreement with the experimental outcome where the linear aldehyde was the exclusive product. nih.gov

Furthermore, the high degree of diastereoselectivity in the subsequent cyclization was elucidated by examining the potential energy surfaces for the formation of the RR and RS diastereomers. nih.gov The calculations showed that the initial adduct along the RS pathway was significantly more favorable than any along the RR pathway, providing a convincing explanation for the observed diastereoselectivity. nih.gov The presence of a rhodium catalyst was found to create a higher energy barrier for the RS pathway, further influencing the stereochemical outcome. nih.gov

These examples highlight how computational chemistry can be used to rationalize experimental observations and to predict the outcomes of new catalytic reactions involving complex substrates like this compound.

Applications of Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry and are extensively applied to study systems like this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly popular due to its favorable balance of accuracy and computational cost. DFT methods, such as B3LYP, are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govresearchgate.net For instance, DFT calculations have been successfully used to predict the geometry and vibrational spectra of complex molecules, showing good agreement with experimental data. nih.govresearchgate.net In the context of this compound, DFT can be used to explore reaction mechanisms, as seen in the study of Cope-type hydroaminations where it provided a detailed molecular orbital description and potential energy surfaces. acs.org

Ab initio methods , which are based on first principles without the inclusion of experimental data, offer a high level of theory. The Hartree-Fock (HF) method is a fundamental ab initio approach, though it does not fully account for electron correlation. nih.gov More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy but are computationally more demanding. und.edu Ab initio calculations are often used as a benchmark for other methods. und.edu For example, computational studies on molecules have used the HF method with various basis sets to obtain optimized geometries, which are then used for more sophisticated calculations. nih.govnih.gov

Table 2: Comparison of Computational Methods

| Method | Key Features | Common Applications |

| Density Functional Theory (DFT) | Good accuracy-to-cost ratio, includes electron correlation. nih.gov | Geometry optimization, vibrational frequencies, reaction mechanisms, electronic properties. acs.orgnih.govresearchgate.net |

| Ab Initio (Hartree-Fock) | Based on first principles, does not fully account for electron correlation. nih.gov | Initial geometry optimization, provides a baseline for more advanced calculations. nih.govnih.gov |

| Ab Initio (MP2, CCSD(T)) | High accuracy, computationally expensive, includes electron correlation. und.edu | Benchmarking results from other methods, high-accuracy energy calculations. und.edu |

Both DFT and ab initio methods are instrumental in providing a detailed, atomistic understanding of the structure, properties, and reactivity of this compound, guiding experimental work and enabling the rational design of new chemical transformations.

Integration of Computational Insights with Experimental Observations

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the integration of computational and theoretical studies with experimental observations for the compound this compound. While computational chemistry is a powerful tool for understanding molecular structure and reactivity, its application to this specific molecule has not been documented in available scholarly articles.

In broader studies of related compounds like alkoxyamines and hydroxylamine derivatives, computational methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed. nih.govresearchgate.net These studies often aim to correlate theoretical predictions with experimental data. For instance, research on N-alkoxyamines has used computational models to calculate bond dissociation energies (BDEs), which are then compared with experimental values derived from techniques like kinetic studies of thermal decomposition. nih.govresearchgate.net Such correlations provide a predictive framework for understanding the stability and reactivity of the C-O bond in these systems. nih.gov

Similarly, theoretical calculations have been used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts for various organic molecules. researchgate.netlp.edu.ua These predicted values are then benchmarked against experimental data from X-ray crystallography, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computational models. For example, studies on other complex organic molecules have demonstrated that methods like B3LYP/6-311G** can accurately simulate molecular structures and predict vibrational frequencies that align well with experimental findings. researchgate.net

A common application of integrating computational and experimental data is in the study of reaction mechanisms and the elucidation of structure-activity relationships. nih.govacs.org Theoretical models can map potential energy surfaces, identify transition states, and calculate activation energies, offering insights into reaction pathways that can be tested and confirmed through experimental kinetic studies. lp.edu.ua

However, for this compound specifically, this crucial step of integrating theoretical predictions with experimental validation is not present in the current body of scientific literature. While databases like PubChem provide predicted data, such as the predicted collision cross-section values seen in the table below, these are purely computational and lack the corresponding experimental verification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 102.09134 | 121.1 |

| [M+Na]⁺ | 124.07328 | 128.1 |

| [M-H]⁻ | 100.07678 | 121.2 |

| [M+NH₄]⁺ | 119.11788 | 143.9 |

| [M+K]⁺ | 140.04722 | 128.0 |

| [M+H-H₂O]⁺ | 84.081320 | 116.6 |

| [M+HCOO]⁻ | 146.08226 | 145.1 |

| [M+CH₃COO]⁻ | 160.09791 | 169.4 |

| Data sourced from computational predictions. uni.lu |

Without dedicated research that performs both computational analysis and experimental measurement on this compound, a direct and detailed comparison is impossible. The scientific community has yet to publish studies that would allow for a robust discussion on how theoretical models of this specific compound hold up against real-world, empirical data. Therefore, this section remains an area ripe for future investigation.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for O-(3-Methyl-but-2-enyl)-hydroxylamine Transformations

The development of new catalytic systems is crucial for unlocking the synthetic utility of this compound and related structures. Research is moving towards earth-abundant metals and sophisticated organocatalysts to achieve transformations that are both efficient and sustainable.

Future efforts will likely concentrate on:

Asymmetric Hydrogenation: Building on recent successes in the asymmetric reduction of oximes to form chiral hydroxylamines using iridium and nickel catalysts, new systems could be developed to directly synthesize enantiomerically enriched derivatives from precursors of this compound. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysis is effective for generating allylic oximes, which can be reduced to the corresponding hydroxylamines. mdpi.com Future work could adapt these methods for direct, asymmetric functionalization of the prenyl backbone.

Copper-Catalyzed Conjugate Additions: Chiral copper catalysts have shown remarkable efficiency in promoting the conjugate addition of prenyl groups to β-ketoesters. nih.gov A reverse approach, using a catalyst to add nucleophiles to a derivative of this compound, could create complex molecules with high regioselectivity.

Photocatalysis: Blue-light-promoted multicomponent reactions have been used to synthesize complex trisubstituted hydroxylamines. mdpi.com Applying this light-mediated strategy to reactions involving this compound could enable novel, atom-economical transformations under mild conditions.

Table 1: Potential Catalytic Systems for this compound

| Catalyst System | Transformation Type | Potential Application to this compound | Key Advantage | Reference |

|---|---|---|---|---|

| Iridium or Nickel Complexes | Asymmetric Reduction of Oxime Precursors | Synthesis of chiral prenylated hydroxylamines. | High enantioselectivity (up to 99% e.e.). | mdpi.com |

| Palladium Complexes | Asymmetric Allylic Amination | Direct functionalization of the prenyl group with various nucleophiles. | Good functional group tolerance. | mdpi.com |

| Chiral Copper Complexes | Prenyl Conjugate Addition | Reverse-polarity reactions adding nucleophiles to the prenyl backbone. | Rapid reactions at room temperature. | nih.gov |

| Organic Photosensitizers | Light-Promoted Multicomponent Synthesis | Formation of complex, multifunctional hydroxylamines in a single step. | Atom economy and mild reaction conditions. | mdpi.com |

Advanced Mechanistic Studies for Precise Control of Stereochemistry and Regioselectivity

Achieving precise control over chemical reactions involving this compound requires a deep understanding of the underlying reaction mechanisms. Future research will increasingly rely on a combination of experimental kinetics and computational modeling to elucidate transition states and reaction pathways.

Key areas for mechanistic investigation include:

mdpi.comnih.gov-Sigmatropic Rearrangements: The mdpi.comnih.gov-Meisenheimer rearrangement is a powerful, atom-economical method for converting allylic N-oxides into trisubstituted hydroxylamines. mdpi.comnih.gov Detailed mechanistic studies, particularly focusing on asymmetric variants, will be essential to control the stereochemistry at the newly formed chiral centers when applying this to prenyl systems. nih.gov

Palladium-Catalyzed Carboamination: The stereochemical outcome of palladium-catalyzed reactions that form isoxazolidines from related O-alkenylhydroxylamines is highly dependent on the conformation of the hydroxylamine (B1172632). science.gov Understanding these stereoelectronic effects will be critical for designing catalysts and substrates that yield specific isomers of functionalized prenyl hydroxylamines.

Nucleophilic Attack Mechanisms: Hydroxylamine can act as an oxygen nucleophile, often through its H₃N⁺-O⁻ tautomer. nih.gov The reaction mechanism can be either a two-step process with a phosphorane-like intermediate or a concerted Sₙ2 reaction, depending on the substrate. nih.gov Elucidating the dominant pathway for this compound will be vital for predicting and controlling its reactivity with electrophiles.

Table 2: Mechanistic Approaches for Stereochemical and Regiochemical Control

| Reaction Type | Mechanistic Feature | Desired Control | Research Focus | Reference |

|---|---|---|---|---|

| mdpi.comnih.gov-Meisenheimer Rearrangement | mdpi.comnih.gov-Sigmatropic shift of an N-oxide | Enantioselectivity | Development of chiral catalysts to control the rearrangement of prenyl N-oxides. | mdpi.comnih.gov |

| Pd-Catalyzed Carboamination | Cyclization via specific transition state conformations | Diastereoselectivity | Probing stereoelectronic preferences to favor the formation of a desired cis- or trans-isomer. | science.gov |

| Nucleophilic Substitution | Concerted (Sₙ2) vs. Stepwise Addition-Elimination | Regioselectivity | Studying the reaction kinetics and intermediates to direct reactions toward either N- or O-alkylation. | nih.gov |

Expansion of Synthetic Applications in Drug Discovery and Material Science

The unique properties of the hydroxylamine moiety, particularly when combined with a lipophilic prenyl group, open up new avenues in both medicinal chemistry and material science.

In Drug Discovery: Trisubstituted hydroxylamines are being re-evaluated as valuable bioisosteres for tertiary amines and other common functional groups in drug candidates. nih.govnih.gov They are no longer universally dismissed as toxic and can offer significant advantages:

Improved Pharmacokinetics: Replacing carbon-carbon bonds or ether linkages with an N,N,O-trisubstituted hydroxylamine can reduce lipophilicity (logP) while maintaining or increasing the distribution coefficient at physiological pH (logD₇.₄). nih.gov This can lead to better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Enhanced Metabolic Stability: The hydroxylamine moiety can improve metabolic stability compared to corresponding hydrocarbon units. nih.gov

Novel Chemical Space: Incorporating this functional group allows access to novel chemical matter, which is crucial for developing new intellectual property and overcoming resistance in established drug targets, as demonstrated by a brain-penetrant EGFR inhibitor. nih.gov

Table 3: Bioisosteric Potential of the Isoprenyl-Hydroxylamine Motif

| Parent Scaffold Feature | Hydroxylamine Isostere Feature | Impact on Drug Properties | Reference |

|---|---|---|---|

| Tertiary Amine (-NR-CHR'-) | N,N,O-Trisubstituted Hydroxylamine (-NR-OR'-) | Weakly basic, leading to higher logD₇.₄ values. | nih.gov |

| Hydrocarbon (-CHR-CH₂-) | N,N,O-Trisubstituted Hydroxylamine (-NR-OR'-) | Reduction in logP, potential improvement in metabolic stability. | nih.gov |

| Ether (-CHR-OR'-) | N,N,O-Trisubstituted Hydroxylamine (-NR-OR'-) | Reduced human plasma protein binding. | nih.gov |

In Material Science: The isoprenyl group is a well-known building block for natural polymers like rubber, while hydroxylamines can participate in dynamic covalent chemistry. The combination in this compound suggests potential applications in:

Functional Polymers: Incorporating the isoprenyl-hydroxylamine motif into polymers like polyurethanes could introduce new functionalities. nih.gov The hydroxylamine group could serve as a point for cross-linking or post-polymerization modification.

Adhesives and Coatings: Bio-inspired design, such as mimicking the adhesive properties of catechol moieties found in mussel proteins, is a growing trend. nih.govmdpi.com The isoprenyl-hydroxylamine unit could be explored as a novel functional group for creating high-performance, bio-inspired materials.

Bio-inspired Synthetic Strategies Utilizing the Isoprenyl-Hydroxylamine Motif

Nature extensively uses the isoprenyl (prenyl) unit as a key building block in a vast array of natural products, including the polycyclic polyprenylated acylphloroglucinols (PPAPs), which exhibit a wide range of biological activities. nih.gov Future research can draw inspiration from these natural blueprints.

Emerging strategies include:

Mimicking Biosynthesis: Chemists are developing catalytic methods that mimic the way nature constructs complex molecules from simple isoprenoid precursors. nih.gov Integrating this compound or its derivatives into these biomimetic synthetic pathways could lead to novel analogues of complex natural products with potentially new or enhanced biological activities.

Functional Group Handles: The hydroxylamine end of the molecule can serve as a versatile chemical handle. After a bio-inspired construction of a larger scaffold using the prenyl tail, the hydroxylamine can be transformed into other nitrogen-containing functional groups, providing modular access to diverse compound libraries. chemrxiv.org

Hybrid Materials: Bio-inspired strategies are not limited to discrete molecules. The synthesis of high-performance polyurethane films incorporating bio-inspired moieties like catechols demonstrates a path forward. nih.gov The isoprenyl-hydroxylamine motif could be used to create new classes of functional polymers that combine the properties of natural rubber precursors with the chemical reactivity of hydroxylamines.

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of hydroxylamine chemistry necessitates a close collaboration between experimental synthesis and computational analysis. This synergistic approach is essential for accelerating discovery and achieving a predictive understanding of reactivity and properties.

Future directions will leverage this synergy to:

Predict Reaction Kinetics and Mechanisms: As demonstrated in studies of the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and OH radicals, Density Functional Theory (DFT) can be used to calculate reaction barriers and identify the most favorable reaction pathways (e.g., H-atom abstraction sites). researchgate.net These theoretical predictions can then be validated by experimental techniques, guiding the optimization of reaction conditions.

Rational Catalyst Design: Computational modeling can help design more effective and selective catalysts for transformations involving this compound. By simulating the catalyst-substrate interaction, researchers can fine-tune the ligand environment to achieve desired stereochemical outcomes.

Predict Physicochemical Properties: Computational tools can predict key properties of new molecules incorporating the isoprenyl-hydroxylamine motif. For instance, predicted Collision Cross Section (CCS) values can aid in the identification of compounds using ion mobility-mass spectrometry, while calculated logP values can guide the design of drug candidates with optimal pharmacokinetic profiles. nih.govuni.lu

Table 4: Synergistic Experimental and Computational Approaches

| Research Goal | Experimental Method | Computational Method | Combined Insight | Reference |

|---|---|---|---|---|

| Determine Reaction Kinetics | Pulsed Laser Photolysis - Laser Induced Fluorescence (PLP-LIF) | Density Functional Theory (DFT) | Validate theoretical rate constants and understand temperature dependence. | researchgate.net |

| Elucidate Reaction Mechanism | Product analysis via NMR and Mass Spectrometry | Transition State Calculations | Correlate observed products with the lowest energy reaction pathways. | nih.gov |

| Characterize Molecular Structure | Ion Mobility-Mass Spectrometry | Collision Cross Section (CCS) Prediction | Confirm the identity and conformation of novel hydroxylamine derivatives. | uni.lu |

| Optimize Drug Properties | In vitro ADME assays | Calculation of logP and logD | Guide the rational design of analogues with improved pharmacokinetic profiles. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.